molecular formula C22H22N2O2 B7542559 (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol

(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol

Cat. No. B7542559
M. Wt: 346.4 g/mol
InChI Key: NGADDOZANHGIAV-RBBKRZOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol, also known as GSK-3 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which is a key enzyme involved in many physiological processes such as glucose metabolism, cell differentiation, and apoptosis.

Mechanism of Action

(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor works by inhibiting the activity of (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol, which is a key enzyme involved in many physiological processes such as glucose metabolism, cell differentiation, and apoptosis. (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor binds to the active site of (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol and prevents it from phosphorylating its substrates. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor has been shown to have various biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce inflammation, and promote cell survival. It has also been shown to reduce the accumulation of amyloid-beta plaques in Alzheimer's disease and inhibit tumor growth in cancer.

Advantages and Limitations for Lab Experiments

(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and target intracellular enzymes. It has also been extensively studied and has a well-established mechanism of action. However, (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor also has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It can also have off-target effects and interact with other intracellular enzymes.

Future Directions

There are several future directions for the study of (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor. One direction is to develop more potent and selective inhibitors of (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol that have fewer off-target effects. Another direction is to study the long-term effects of (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor in animal models and humans. It is also important to identify biomarkers that can predict response to (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor and monitor its efficacy in clinical trials. Finally, the therapeutic potential of (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor in other diseases such as Parkinson's disease and Huntington's disease should be explored.

Synthesis Methods

The synthesis of (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor involves a series of chemical reactions that are carried out in a laboratory setting. The starting material is 2-bromoanisole, which is reacted with pyridine-3-carboxaldehyde to form 2-(pyridin-3-ylmethoxy)phenyl bromide. This intermediate is then reacted with (1R,2S)-1-aminoindan-2-ol to form the final product, (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor.

Scientific Research Applications

(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder. In Alzheimer's disease, (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models. In diabetes, (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor has been shown to improve insulin sensitivity and glucose metabolism. In cancer, (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In bipolar disorder, (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor has been shown to stabilize mood and prevent episodes of mania and depression.

properties

IUPAC Name

(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-20-12-17-7-1-3-9-19(17)22(20)24-14-18-8-2-4-10-21(18)26-15-16-6-5-11-23-13-16/h1-11,13,20,22,24-25H,12,14-15H2/t20-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGADDOZANHGIAV-RBBKRZOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NCC3=CC=CC=C3OCC4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NCC3=CC=CC=C3OCC4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol

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